molecular formula C16H12ClN3S B2762318 3-((4-Chlorobenzyl)thio)-6-(pyridin-4-yl)pyridazine CAS No. 872988-03-9

3-((4-Chlorobenzyl)thio)-6-(pyridin-4-yl)pyridazine

Cat. No. B2762318
CAS RN: 872988-03-9
M. Wt: 313.8
InChI Key: AKOFBQGFQQKKBR-UHFFFAOYSA-N
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Description

3-((4-Chlorobenzyl)thio)-6-(pyridin-4-yl)pyridazine, also known as CPTP, is a novel pyridazine derivative that has gained attention in recent years due to its potential applications in scientific research. CPTP is a small molecule that has shown promising results in various studies, making it a valuable tool for researchers in the field of medicinal chemistry.

Scientific Research Applications

Tubulin Inhibition

D-24851: has been identified as a potent tubulin inhibitor. Tubulin is a protein involved in cell division and plays a crucial role in the formation of microtubules. By disrupting tubulin dynamics, this compound interferes with cell division, making it a potential candidate for cancer therapy. Researchers have optimized its synthesis and characterized its structure using sophisticated NMR experiments and X-ray crystallography .

properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-6-pyridin-4-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3S/c17-14-3-1-12(2-4-14)11-21-16-6-5-15(19-20-16)13-7-9-18-10-8-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOFBQGFQQKKBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(C=C2)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-Chlorobenzyl)thio)-6-(pyridin-4-yl)pyridazine

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